N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-3,4-dimethoxybenzamide is a compound that belongs to the class of thiazolo[4,5-b]pyridines. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The combination of thiazole and pyridine moieties in a single molecule provides multiple reactive sites, making it a versatile scaffold for drug discovery and development.
Mechanism of Action
Target of Action
Thiazolo[4,5-b]pyridines, a class of compounds to which this molecule belongs, have been reported to interact with a wide range of receptor targets .
Mode of Action
Thiazolo[4,5-b]pyridines have been reported to exhibit a broad spectrum of pharmacological activities, suggesting diverse modes of action .
Biochemical Pathways
Thiazolo[4,5-b]pyridines have been reported to possess a broad spectrum of pharmacological activities, indicating that they likely interact with multiple biochemical pathways .
Result of Action
Thiazolo[4,5-b]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Preparation Methods
The synthesis of N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-3,4-dimethoxybenzamide typically involves the construction of the thiazolo[4,5-b]pyridine core followed by the attachment of the benzamide group. One common method involves the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid, resulting in the formation of the thiazolo[4,5-b]pyridine scaffold . The benzamide group can then be introduced through a coupling reaction with 3,4-dimethoxybenzoic acid under appropriate conditions.
Chemical Reactions Analysis
N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-3,4-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the reactive sites on the thiazole and pyridine rings.
Coupling Reactions: The benzamide group can be introduced through coupling reactions with appropriate reagents and catalysts.
Scientific Research Applications
N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: It serves as a versatile scaffold for the synthesis of novel compounds with potential pharmacological activities.
Biology: The compound has been studied for its antimicrobial, anti-inflammatory, and antitumor properties.
Medicine: It is being explored as a potential drug candidate for various diseases due to its ability to interact with multiple biological targets.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-3,4-dimethoxybenzamide can be compared with other thiazolo[4,5-b]pyridine derivatives, such as:
- Thiazolo[4,5-b]pyridine derivatives with high antioxidant and antimicrobial activities .
2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine: Known for its potent PI3K inhibitory activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the dimethoxybenzamide group, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
N-(5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-yl)-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-9-7-10(2)18-15-14(9)24-17(19-15)20-16(21)11-5-6-12(22-3)13(8-11)23-4/h5-8H,1-4H3,(H,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRGECJVORMRBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1SC(=N2)NC(=O)C3=CC(=C(C=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.